Monopropionylcadaverine

Beschreibung

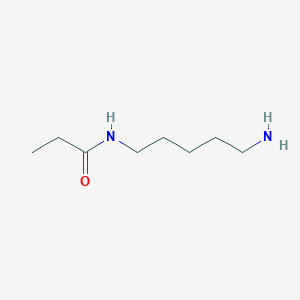

Monopropionylcadaverine is a monoacylated derivative of the biogenic diamine cadaverine (1,5-pentanediamine), formed via enzymatic propionylation. It is structurally characterized by a propionyl group (-COCH₂CH₃) attached to one of the primary amine groups of cadaverine. This compound has been studied primarily in the context of psychiatric disorders, particularly schizophrenia, where elevated blood levels have been observed in specific patient subgroups . Its metabolic precursor, cadaverine, is a product of lysine decarboxylation and is further metabolized by monoamine oxidase (MAO) and diamine oxidase (DAO).

Eigenschaften

CAS-Nummer |

65251-14-1 |

|---|---|

Molekularformel |

C8H18N2O |

Molekulargewicht |

158.24 g/mol |

IUPAC-Name |

N-(5-aminopentyl)propanamide |

InChI |

InChI=1S/C8H18N2O/c1-2-8(11)10-7-5-3-4-6-9/h2-7,9H2,1H3,(H,10,11) |

InChI-Schlüssel |

GULFPQVLEMSVST-UHFFFAOYSA-N |

SMILES |

CCC(=O)NCCCCCN |

Kanonische SMILES |

CCC(=O)NCCCCCN |

Synonyme |

monopropionylcadaverine monopropionylcadaverine monohydrochloride n-propionylcadaverine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Characteristics

Monopropionylcadaverine shares structural similarities with two related compounds: cadaverine and monoacetylcadaverine.

| Compound | Structure | Molecular Formula | Key Functional Group |

|---|---|---|---|

| Cadaverine | H₂N-(CH₂)₅-NH₂ | C₅H₁₄N₂ | Two primary amine groups |

| Monoacetylcadaverine | H₂N-(CH₂)₅-NH-COCH₃ | C₇H₁₆N₂O | Acetyl group (-COCH₃) |

| This compound | H₂N-(CH₂)₅-NH-COCH₂CH₃ | C₈H₁₈N₂O | Propionyl group (-COCH₂CH₃) |

The propionyl group in this compound introduces greater hydrophobicity compared to monoacetylcadaverine, which may influence its distribution across lipid membranes and interactions with enzymes like MAO .

Metabolic Pathways and Enzyme Interactions

Both monoacetylcadaverine and this compound are terminal metabolites of cadaverine, but their formation and degradation pathways differ:

Cadaverine Metabolism: Primary Pathway: Oxidative deamination via MAO/DAO to form aminovaleric acid. Alternative Pathway: Acylation by acetyltransferases or propionyltransferases to form monoacetylcadaverine or this compound, respectively .

Enzyme Affinity: Monoacetylcadaverine is a substrate for both MAO and DAO, but its oxidation rate is slower than that of unmodified cadaverine due to steric hindrance from the acetyl group .

Accumulation in Disease: In schizophrenia patients, both monoacetylcadaverine and this compound levels are elevated, with this compound showing higher variability across ethnic cohorts (e.g., US vs. Japanese populations) .

Clinical Relevance in Schizophrenia

Comparative studies in schizophrenic and non-schizophrenic subjects reveal distinct profiles:

| Parameter | Cadaverine | Monoacetylcadaverine | This compound |

|---|---|---|---|

| Blood Concentration (nM) | 120–180 | 15–30 | 8–25 |

| Elevation in Schizophrenia | No | Yes (1.5–2×) | Yes (2–3×) |

| Ethnic Variability | Low | Moderate | High |

Data synthesized from US and Japanese cohorts .

In contrast, monoacetylcadaverine correlates with acute psychotic episodes .

Analytical Considerations

Quantification of these compounds requires advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). A 2021 study validated a novel LC-MS method with 99% accuracy for distinguishing monoacetylcadaverine and this compound, leveraging their distinct retention times and mass-to-charge ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.